Aldh1A3-IN-1 -

Aldh1A3-IN-1

Catalog Number: EVT-10986575
CAS Number:
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aldh1A3-IN-1 is classified under small molecule inhibitors specifically designed to inhibit the enzymatic activity of aldehyde dehydrogenase isoforms. This compound was developed through structure-based drug design, utilizing computational methods to identify potential inhibitors by modeling interactions with the enzyme's active site. Its development is part of a broader effort to create selective inhibitors that can differentiate between closely related isoforms of aldehyde dehydrogenases, particularly ALDH1A3 and ALDH1A1, which share significant structural similarities.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aldh1A3-IN-1 involves several key steps:

  1. Design: The compound was designed using in silico methods that modeled the binding of retinoic acid within the active site of ALDH1A3. This approach allowed researchers to predict how modifications to chemical structures could enhance selectivity and potency.
  2. Chemical Synthesis: The synthetic route typically includes:
    • Starting Materials: Selection of appropriate precursors that can be modified through various organic reactions.
    • Reactions: Common reactions include nucleophilic substitutions, reductions, and coupling reactions that lead to the formation of the final product.
    • Purification: Following synthesis, compounds are purified using techniques such as column chromatography or recrystallization to obtain high-purity samples for biological testing.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Aldh1A3-IN-1 features a backbone that allows for optimal interaction with the active site of ALDH1A3. Structural analysis reveals:

  • Functional Groups: The presence of specific functional groups that facilitate binding within the enzyme's catalytic pocket.
  • Conformation: The three-dimensional conformation is crucial for its inhibitory activity, as it must fit precisely into the enzyme's active site to block substrate access.

Quantitative structure-activity relationship studies have been employed to correlate structural features with biological activity, providing insights into how modifications can enhance selectivity against other isoforms.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving Aldh1A3-IN-1 is its interaction with ALDH1A3, where it acts as a competitive inhibitor. Key aspects include:

  • Inhibition Mechanism: Aldh1A3-IN-1 binds reversibly to the active site of ALDH1A3, preventing the conversion of aldehyde substrates into their corresponding carboxylic acids.
  • Kinetic Studies: In vitro assays are conducted to determine the half-maximal inhibitory concentration (IC50) values, which indicate the potency of Aldh1A3-IN-1 against ALDH1A3 compared to other isoforms.

These studies are essential for understanding how effectively Aldh1A3-IN-1 can inhibit enzyme activity in various cellular contexts.

Mechanism of Action

Process and Data

The mechanism of action for Aldh1A3-IN-1 involves:

  • Binding Affinity: The compound exhibits high binding affinity for ALDH1A3 due to specific interactions within the enzyme's active site.
  • Disruption of Catalytic Activity: By occupying the active site, Aldh1A3-IN-1 disrupts the enzyme's ability to catalyze reactions involving aldehyde substrates, leading to decreased levels of retinoic acid production in cells.

Experimental data demonstrate that inhibition leads to altered cellular responses in cancer models, providing insights into its potential therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Aldh1A3-IN-1 include:

  • Molecular Weight: Typically falls within a range suitable for small molecules (approximately 300–500 g/mol).
  • Solubility: Solubility characteristics are assessed in various solvents to determine formulation strategies for biological testing.
  • Stability: Stability studies under different conditions (pH, temperature) help evaluate the compound's shelf-life and suitability for in vivo studies.

Understanding these properties is crucial for optimizing delivery methods in therapeutic applications.

Applications

Scientific Uses

Aldh1A3-IN-1 has several promising applications in scientific research:

  • Cancer Research: It serves as a tool compound for studying the role of ALDH enzymes in cancer biology, particularly in understanding mechanisms behind chemoresistance and tumor growth.
  • Drug Development: As a selective inhibitor, it provides a basis for developing new therapeutics aimed at cancers characterized by elevated ALDH activity.
  • Biochemical Assays: Aldh1A3-IN-1 can be used in biochemical assays to elucidate pathways involving retinoic acid metabolism and its implications in cellular differentiation and proliferation.
Molecular Target Biology of Aldehyde Dehydrogenase 1A3

Aldehyde Dehydrogenase 1A3 in Retinoid Signaling and Transcriptional Regulation

Aldehyde Dehydrogenase 1A3 serves as the primary cytosolic catalyst for the irreversible oxidation of all-trans-retinal and 9-cis-retinal to their corresponding retinoic acid isomers. This enzymatic step is the rate-limiting reaction in retinoic acid biosynthesis, positioning Aldehyde Dehydrogenase 1A3 as a master regulator of retinoid-dependent gene expression networks. Retinoic acid functions as a potent ligand for nuclear hormone receptors (retinoic acid receptors and retinoid X receptors), forming heterodimeric transcription factors that bind to retinoic acid response elements in genomic DNA. Through this mechanism, Aldehyde Dehydrogenase 1A3 activity directly modulates the expression of over 530 downstream genes governing cellular differentiation, proliferation, and apoptosis [4] [7].

In triple-negative breast cancer, Aldehyde Dehydrogenase 1A3-mediated retinoic acid production activates signaling cascades that expand the aldehyde dehydrogenase-positive cancer stem cell population while simultaneously suppressing the CD24-negative/CD44-positive mesenchymal cancer stem cell subpopulation through retinoic acid receptor-mediated transcriptional repression of CD44 and induction of CD24 [2]. This inverse relationship between cancer stem cell phenotypes demonstrates Aldehyde Dehydrogenase 1A3's function as a molecular switch controlling cellular plasticity. Retinoic acid signaling also induces profound metabolic reprogramming, shifting cells toward oxidative phosphorylation while suppressing glycolysis and reactive oxygen species production – adaptations that promote cancer stem cell survival in harsh microenvironments [2] [6].

Table 1: Retinoic Acid-Regulated Processes in Cancer Stem Cells Influenced by Aldehyde Dehydrogenase 1A3 Activity

Biological ProcessTarget Genes/ProteinsFunctional OutcomeCancer Type
Stemness MaintenanceSOX2, NANOG, NestinSelf-renewal capacity enhancementGlioblastoma, Breast Cancer
Cell DifferentiationHOX genes, Retinoic Acid Receptor Responder 1Blocked terminal differentiationPancreatic Cancer, Mesothelioma
Metabolic ReprogrammingHexokinase 2, PPARγGlycolysis activation/OXPHOS shiftPancreatic Ductal Adenocarcinoma
Apoptosis RegulationCaspase 7, Caspase 9Suppression of programmed cell deathGlioblastoma, Prostate Cancer
EMT/MET TransitionSNAI1, SNAI2, ZEB1Intermediate epithelial-mesenchymal phenotypeTriple-Negative Breast Cancer

Structural Determinants of Aldehyde Dehydrogenase 1A3 Substrate Specificity

Aldehyde Dehydrogenase 1A3 functions as a homotetrameric enzyme with each 56 kDa monomer comprising three structurally conserved domains: (1) a coenzyme (NAD+)-binding domain featuring a non-canonical Rossmann fold, (2) a catalytic domain containing the essential nucleophile cysteine residue, and (3) an oligomerization domain facilitating tetramer assembly. The enzyme's catalytic mechanism involves six sequential steps: NAD+ binding, nucleophilic attack by cysteine 302 on the aldehyde carbonyl, thiohemiacetal formation, hydride transfer to NAD+, thioester hydrolysis, and NADH release [5] [7].

Despite approximately 70% sequence identity with Aldehyde Dehydrogenase 1A1, Aldehyde Dehydrogenase 1A3 exhibits distinct substrate preferences driven by structural variations within its substrate-accessing funnel and catalytic pocket. Crystallographic analyses reveal that Aldehyde Dehydrogenase 1A3 possesses a more constrained substrate-binding tunnel (208-231 ų volume) compared to Aldehyde Dehydrogenase 1A1, explaining its 20-fold greater catalytic efficiency toward all-trans-retinal [5] [8]. The catalytic cysteine 302 (numbered according to Aldehyde Dehydrogenase 2 sequence) and glutamic acid 268 are absolutely conserved and essential for catalysis, with the latter residue activating the hydrolytic water molecule during the deacylation step [5] [7].

A high-resolution (1.89 Å) co-crystal structure of Aldehyde Dehydrogenase 1A3 with NAD+ reveals specific molecular interactions governing cofactor binding. The adenosine ribose moiety forms hydrogen bonds with lysine 204 and glutamic acid 207, while the nicotinamide ring engages in hydrophobic interactions with tryptophan 180 and serine 258. This precise orientation facilitates hydride transfer during retinal oxidation. Structural analyses further demonstrate that adenosine triphosphate binds competitively within the adenosine-binding pocket (Ki = 0.48 mM), establishing Aldehyde Dehydrogenase 1A3 as an energy-sensor enzyme subject to inhibition during elevated adenosine triphosphate conditions [5].

Table 2: Key Structural Features Governing Aldehyde Dehydrogenase 1A3 Function

Structural ElementAmino Acid ResiduesFunctional RoleStructural Feature
Catalytic NucleophileCysteine 302Thiohemiacetal intermediate formationConserved across ALDH superfamily
General BaseGlutamic acid 268Water molecule activation for deacylationPositioned near catalytic cysteine
NAD+-Binding SiteLysine 204, Glutamic acid 207, Tryptophan 180, Serine 258Cofactor orientation and stabilizationNon-canonical Rossmann fold
Substrate Access TunnelVariable residues 121, 124, 125, 309Steric constraints determining substrate specificityNarrower than Aldehyde Dehydrogenase 1A1
Adenosine Triphosphate Inhibition SiteAdenosine-binding subpocketCompetitive inhibition with NAD+Physiological energy sensing mechanism

Aldehyde Dehydrogenase 1A3 Isoform Differential Expression in Solid Tumors

Aldehyde Dehydrogenase 1A3 exhibits tumor-specific overexpression patterns that correlate with aggressive disease phenotypes across multiple malignancies. In pancreatic ductal adenocarcinoma, immunohistochemical analyses of 88 patient specimens demonstrated that elevated Aldehyde Dehydrogenase 1A3 expression significantly associates with larger tumor size (>4 cm, p=0.046) and distant metastasis (p=0.028). Patients with Aldehyde Dehydrogenase 1A3-positive tumors had a median overall survival of 14 months compared to 21 months in Aldehyde Dehydrogenase 1A3-negative cases (hazard ratio 0.47, p=0.0023) [6].

Triple-negative breast cancers display the highest Aldehyde Dehydrogenase 1A3 expression among breast cancer subtypes, corresponding with increased abundance of aldehyde dehydrogenase-positive cancer stem cells. This subpopulation localizes predominantly in tumor interiors and exhibits epithelial-like characteristics with reliance on oxidative phosphorylation. In contrast, CD24-negative/CD44-positive mesenchymal cancer stem cells localize at tumor peripheries and demonstrate glycolytic metabolism. Aldehyde Dehydrogenase 1A3 expression maintains this spatial and functional heterogeneity through retinoid-mediated transcriptional programming [2].

In glioblastoma, Aldehyde Dehydrogenase 1A3 emerges as the predominant isoform within mesenchymal glioma stem cells, showing >1000-fold higher mRNA expression compared to normal astrocytes. This selective overexpression drives the Aldefluor-positive phenotype characteristic of treatment-resistant glioblastoma stem cells. Notably, Aldehyde Dehydrogenase 1A3 expression correlates with the mesenchymal molecular subtype, which demonstrates enhanced invasion, radioresistance, and worse clinical outcomes compared to proneural subtypes [8].

Table 3: Aldehyde Dehydrogenase 1A3 Expression Patterns in Solid Tumors and Clinical Correlations

Tumor TypeExpression PatternCancer Stem Cell AssociationClinical Prognostic Value
Pancreatic Ductal AdenocarcinomaCytoplasmic in ductal epithelial cells and stromal componentsKRAS-driven metastatic subtypeShorter overall survival (14 vs. 21 months, p=0.0023)
Triple-Negative Breast CancerHighest among breast cancer subtypes; defines ALDH+ CSC populationEpithelial-like ALDH+ CSCs (tumor interior)Therapy resistance; metastatic progression
Glioblastoma Multiforme>1000-fold elevation in mesenchymal GSCs vs. astrocytesMesenchymal glioma stem cells (Aldefluor+)Radiation resistance; tumor recurrence
Prostate CancerExpressed in treatment-resistant populationsALDH1A3+ cells with tumor-initiating capacityCastration resistance; metastatic spread
Malignant MesotheliomaOverexpressed in chemoresistant subpopulationsStem-like cells with high tumorigenic potentialPoor chemotherapy response; shorter progression-free survival

Epigenetic Regulation of Aldehyde Dehydrogenase 1A3 Expression

The transcriptional regulation of Aldehyde Dehydrogenase 1A3 involves complex epigenetic mechanisms and signaling pathway convergence at the gene promoter. The proximal promoter region contains a conserved CCAAT box (-71 to -67 bp) that serves as a docking site for CCAAT/enhancer-binding protein beta. This transcription factor integrates multiple upstream signals to modulate Aldehyde Dehydrogenase 1A3 expression [4].

In pancreatic ductal adenocarcinoma, the Kirsten rat sarcoma viral oncogene homolog/mitogen-activated protein kinase/mammalian target of rapamycin signaling axis directly induces Aldehyde Dehydrogenase 1A3 transcription through CCAAT/enhancer-binding protein beta phosphorylation and activation. Similarly, hepatocyte growth factor signaling via its receptor mesenchymal-epithelial transition factor stimulates Aldehyde Dehydrogenase 1A3 expression in chemoresistant pancreatic cancer subpopulations [4] [6]. In androgen-dependent prostate cancers, the androgen receptor directly binds androgen response elements within the Aldehyde Dehydrogenase 1A3 promoter, linking hormonal signaling to cancer stem cell maintenance [4].

Epigenetic modifications further fine-tune Aldehyde Dehydrogenase 1A3 expression. In pleural mesothelioma chemoresistant subpopulations, signal transducer and activator of transcription 3/nuclear factor kappa-light-chain-enhancer of activated B cells signaling relieves repression by DNA damage-inducible transcript 3, enabling CCAAT/enhancer-binding protein beta-mediated Aldehyde Dehydrogenase 1A3 transcription [4]. Promoter methylation inversely correlates with Aldehyde Dehydrogenase 1A3 expression in thyroid cancer, where hypomethylation accompanies increased expression in malignant versus normal tissues [4]. Bromodomain-containing protein 4-mediated chromatin remodeling represents another regulatory layer, as demonstrated in ovarian cancer models where bromodomain and extraterminal protein inhibitors reduce Aldehyde Dehydrogenase 1A3 expression through super-enhancer disruption [4] [8].

Non-coding RNAs contribute to post-transcriptional regulation, with non-coding RNA in the aldehyde dehydrogenase 1A pathway and differentiation antagonizing non-protein coding RNA implicated in Aldehyde Dehydrogenase 1A3 mRNA stability modulation. These regulatory networks establish Aldehyde Dehydrogenase 1A3 as a convergence point for oncogenic signaling, creating feed-forward loops that maintain cancer stem cell populations through retinoid-mediated transcriptional programs and metabolic adaptations [4] [7].

Properties

Product Name

Aldh1A3-IN-1

IUPAC Name

3-bromo-4-(dipropylamino)benzaldehyde

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

InChI

InChI=1S/C13H18BrNO/c1-3-7-15(8-4-2)13-6-5-11(10-16)9-12(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

WIBRZAPMVFXQDF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)C=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.